molecular formula C11H14O B8779418 4a-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3h)-one CAS No. 10271-07-5

4a-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3h)-one

Cat. No. B8779418
Key on ui cas rn: 10271-07-5
M. Wt: 162.23 g/mol
InChI Key: NBMYMYDUONUXAL-UHFFFAOYSA-N
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Patent
US04889947

Procedure details

1,2,3,4-Tetrahydro-2-napthol is reduced according to Preparation 9. The resulting diene is cyclopropanated with Simmons-Smith reagent, oxidized with Jones reagent, then the cyclopropane ring opened with acid to form dienone 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Simmons-Smith reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[OH:11].[CH3:12]C(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>>[CH3:12][C:5]12[CH2:6][CH2:7][CH:8]=[CH:9][C:10]1=[CH:1][C:2](=[O:11])[CH2:3][CH2:4]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)O
Step Two
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Simmons-Smith reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC12CCC(C=C2C=CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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